molecular formula C16H5Cl4F6NO3 B2446233 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid CAS No. 1023859-50-8

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid

Cat. No.: B2446233
CAS No.: 1023859-50-8
M. Wt: 515.01
InChI Key: YAQNSRKCFSSQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid typically involves multiple steps. One common approach is to start with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with phosgene to form the corresponding isocyanate. This intermediate is subsequently reacted with 3,4,5,6-tetrachlorobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield the corresponding amine and carboxylic acid, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • N-(3,5-Bis(trifluoromethyl)phenyl)thiourea

Uniqueness

Compared to similar compounds, 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid is unique due to the combination of multiple halogen atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-3,4,5,6-tetrachlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5Cl4F6NO3/c17-9-7(8(14(29)30)10(18)12(20)11(9)19)13(28)27-6-2-4(15(21,22)23)1-5(3-6)16(24,25)26/h1-3H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQNSRKCFSSQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5Cl4F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.